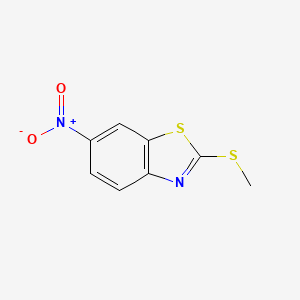

2-(Methylthio)-6-nitro-1,3-benzothiazole

Descripción general

Descripción

2-(Methylthio)-6-nitro-1,3-benzothiazole, also known as MTNB, is a heterocyclic compound that is widely used in scientific research. It is a thiol-containing aromatic heterocycle that is used in a variety of applications, including organic synthesis, drug synthesis, and biochemical research. MTNB is an important tool in the field of organic chemistry, as it can be used to construct other heterocyclic compounds and can be used as a starting point for many reactions. It is also used in drug synthesis, as it can be used to create a variety of drugs with different pharmacological effects. In addition, MTNB has been used in biochemical research, as it can be used to study the mechanisms of action of various proteins and enzymes.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-(Methylthio)-6-nitro-1,3-benzothiazole Applications

Organic Synthesis: 2-(Methylthio)-6-nitro-1,3-benzothiazole serves as a versatile intermediate in organic synthesis. Its unique chemical structure allows it to participate in various reactions, such as Suzuki coupling and nucleophilic substitution , to create complex molecules for pharmaceuticals and agrochemicals .

Pharmaceutical Research: In pharmaceutical research, this compound is utilized for the synthesis of therapeutic agents . Its ability to act as a building block for sulfur-containing drugs is particularly valuable, given sulfur’s role in biological systems .

Agrochemical Development: The benzothiazole ring system is common in agrochemicals . 2-(Methylthio)-6-nitro-1,3-benzothiazole can be used to develop new pesticides and herbicides, contributing to more efficient and targeted crop protection strategies .

Material Science: In material science, this compound’s derivatives may enhance the properties of polymers and coatings . Its incorporation into materials could lead to improved durability and chemical resistance .

Environmental Science: Researchers may explore the environmental fate of 2-(Methylthio)-6-nitro-1,3-benzothiazole, studying its breakdown products and toxicity . This is crucial for assessing the environmental impact of its use in various industries .

Bioengineering: The compound’s potential in bioengineering lies in its biocompatibility and ability to modify surfaces at the nano-scale . This could lead to advancements in tissue engineering and implantable devices .

Drug Delivery Systems: Its molecular structure could be exploited in designing drug delivery systems that require precise control over the release of therapeutic agents, particularly in targeted drug delivery .

Biosensors and Bioprobes: Finally, 2-(Methylthio)-6-nitro-1,3-benzothiazole could be used in the development of biosensors and bioprobes . Its chemical properties may allow for the detection of specific biomolecules, aiding in diagnostics and research .

Propiedades

IUPAC Name |

2-methylsulfanyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGURRSVQWLYDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308155 | |

| Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-6-nitro-1,3-benzothiazole | |

CAS RN |

3621-99-6 | |

| Record name | 2-(Methylthio)-6-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 202563 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3621-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

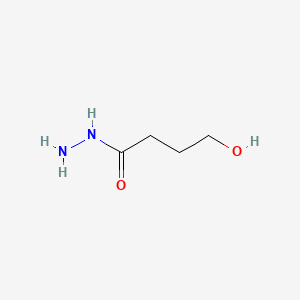

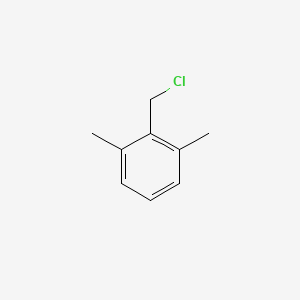

Synthesis routes and methods I

Procedure details

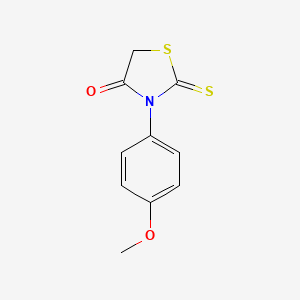

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)